molecular formula C15H10Cl2N4O3 B2948268 methyl 2-(5,6-dichloropyridine-3-amido)-1H-1,3-benzodiazole-4-carboxylate CAS No. 1428048-73-0

methyl 2-(5,6-dichloropyridine-3-amido)-1H-1,3-benzodiazole-4-carboxylate

Cat. No.: B2948268
CAS No.: 1428048-73-0
M. Wt: 365.17
InChI Key: GXJQFMSNXBJBFV-UHFFFAOYSA-N
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Description

Methyl 2-(5,6-dichloropyridine-3-amido)-1H-1,3-benzodiazole-4-carboxylate is a complex organic compound with a unique structure that includes aromatic rings, amide, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5,6-dichloropyridine-3-amido)-1H-1,3-benzodiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazole structure, followed by the introduction of the pyridine and amido groups. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,6-dichloropyridine-3-amido)-1H-1,3-benzodiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Methyl 2-(5,6-dichloropyridine-3-amido)-1H-1,3-benzodiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-(5,6-dichloropyridine-3-amido)-1H-1,3-benzodiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5,6-dichloropyridine-3-amido)benzoate: Shares a similar pyridine-amido structure but differs in the benzodiazole core.

    Ethyl 2-(5,6-dichloropyridine-3-amido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate: Contains a thiophene ring instead of a benzodiazole ring.

Uniqueness

Methyl 2-(5,6-dichloropyridine-3-amido)-1H-1,3-benzodiazole-4-carboxylate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]-1H-benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O3/c1-24-14(23)8-3-2-4-10-11(8)20-15(19-10)21-13(22)7-5-9(16)12(17)18-6-7/h2-6H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJQFMSNXBJBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=N2)NC(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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